molecular formula C21H27Cl3N2O2 B2838428 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride CAS No. 1327646-94-5

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2838428
CAS No.: 1327646-94-5
M. Wt: 445.81
InChI Key: JGVUCSCOZJDMNR-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H27Cl3N2O2 and its molecular weight is 445.81. The purity is usually 95%.
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Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, has garnered attention for its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, substituted with a chloro-methylphenyl group and a chlorobenzyl ether moiety. Its molecular formula is C19H23Cl2N2OC_{19}H_{23}Cl_2N_2O, and it has a molecular weight of approximately 373.31 g/mol. The presence of chlorine atoms is significant as they often enhance the lipophilicity and biological activity of organic compounds.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to exhibit affinity for several receptor types, which can lead to diverse pharmacological effects:

  • Serotonin Receptor Modulation : Many piperazine derivatives act as serotonin receptor agonists or antagonists, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : These compounds may also interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders.

In Vitro Studies

Several studies have evaluated the biological activity of similar piperazine compounds:

Study Activity Assessed Findings
Varadaraju et al. (2013)Acetylcholinesterase InhibitionPiperazine derivatives showed significant inhibition, suggesting potential in treating Alzheimer's disease .
MDPI Research (2020)RNase H InhibitionCertain piperazine derivatives displayed IC50 values in the range of 9–24 μM, indicating effective inhibition against HIV replication .

Case Studies

  • Alzheimer's Disease Models : A study demonstrated that piperazine derivatives could inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease. The mechanism involved binding at the peripheral anionic site of acetylcholinesterase, which could enhance cognitive function in affected individuals .
  • Antiviral Activity : In vitro assays revealed that some piperazine compounds exhibited antiviral properties against HIV-1, with EC50 values below 30 μM. This suggests that these compounds could be developed further as potential antiviral agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption when administered orally, with favorable distribution characteristics due to its lipophilic nature. The compound adheres to Lipinski's Rule of Five, suggesting it has properties conducive to oral bioavailability.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O2.ClH/c1-16-2-5-19(23)12-21(16)25-10-8-24(9-11-25)13-20(26)15-27-14-17-3-6-18(22)7-4-17;/h2-7,12,20,26H,8-11,13-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVUCSCOZJDMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.